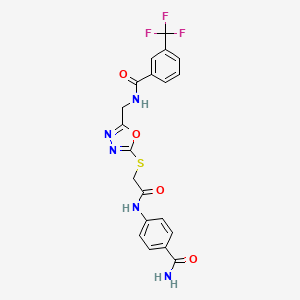
N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N5O4S and its molecular weight is 479.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential biological activities. This compound contains a trifluoromethyl group and an oxadiazole moiety, both of which are known to influence biological properties such as anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on various studies.
The molecular formula for this compound is C20H16F3N5O4S, with a molecular weight of 479.4 g/mol. Its structure includes a benzamide core substituted with a trifluoromethyl group and an oxadiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆FN₅O₄S |
| Molecular Weight | 479.4 g/mol |
| CAS Number | 872620-96-7 |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds structurally related to this compound have demonstrated significant inhibition of edema in animal models. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has shown that similar benzamide derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in cancer therapy .
Case Studies
- Anti-inflammatory Evaluation : A study evaluated the anti-inflammatory effects of oxadiazole derivatives in rodent models. The results indicated that compounds with similar structures showed up to 63% inhibition in paw edema compared to control groups .
- Antimicrobial Testing : In vitro studies demonstrated that related compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity .
- Anticancer Screening : A recent study found that benzamide derivatives inhibited RET kinase activity in cancer cells, leading to decreased proliferation rates in treated cells. The presence of the oxadiazole moiety was crucial for this activity .
科学研究应用
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolism.
A study highlighted that certain oxadiazole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis in pathogenic organisms . This suggests that N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide could potentially serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle proteins . The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.
Synthesis and Characterization
The synthesis of this compound involves multiple steps:
- Formation of the Oxadiazole Ring : The initial step typically includes the reaction of appropriate carboxylic acids with semicarbazide in the presence of phosphorus oxychloride.
- Acylation : Following the formation of the oxadiazole ring, acylation with various acyl chlorides can yield substituted derivatives.
- Final Coupling : The final product is obtained through coupling reactions involving amines or other nucleophiles.
Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
属性
IUPAC Name |
N-[[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O4S/c21-20(22,23)13-3-1-2-12(8-13)18(31)25-9-16-27-28-19(32-16)33-10-15(29)26-14-6-4-11(5-7-14)17(24)30/h1-8H,9-10H2,(H2,24,30)(H,25,31)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISYHEDIWUFTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













